Cas no 84567-13-5 (Heptanoicacid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, methyl ester)

Heptanoicacid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, methyl ester structure
84567-13-5 structure
Product name:Heptanoicacid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, methyl ester
CAS No:84567-13-5
MF:C8H4O2F12
MW:360.09696
CID:720710
PubChem ID:2775471

Heptanoicacid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Heptanoicacid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, methyl ester
    • methyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
    • METHYL 7H-PERFLUOROHEPTANOATE
    • 7H-Perfluoroheptanoic acid methyl ester
    • methyl 7-monohydroperfluoroheptanoate
    • PC3129H
    • perfluoronanonolic acid methyl ester
    • DTXSID10379557
    • methyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecakis(fluoranyl)heptanoate
    • 84567-13-5
    • SCHEMBL5704721
    • 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid methyl ester
    • 7H-Dodecafluoroheptanoic acid methyl ester
    • FT-0628691
    • A840851
    • MFCD00155771
    • AKOS005258215
    • Inchi: InChI=1S/C8H4F12O2/c1-22-3(21)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)2(9)10/h2H,1H3
    • InChI Key: OJPGHRSOBKDLSK-UHFFFAOYSA-N
    • SMILES: COC(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Computed Properties

  • Exact Mass: 360.00200
  • Monoisotopic Mass: 360.0019673g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 4.3

Experimental Properties

  • Boiling Point: 125°C
  • PSA: 26.30000
  • LogP: 3.60100

Heptanoicacid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, methyl ester Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

Heptanoicacid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, methyl ester Customs Data

  • HS CODE:2915900090
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

Heptanoicacid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1256596-100g
Methyl 7H-perfluoroheptanoate
84567-13-5 98%
100g
$1440 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1192093-100g
Methyl 7H-perfluoroheptanoate
84567-13-5 98%
100g
¥26301.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1192093-1g
Methyl 7H-perfluoroheptanoate
84567-13-5 98%
1g
¥792.00 2024-07-28
Apollo Scientific
PC3129H-100g
Methyl 7H-perfluoroheptanoate
84567-13-5 97%
100g
£921.00 2025-02-21
Chemenu
CM543087-100g
Methyl 7H-perfluoroheptanoate
84567-13-5 95%+
100g
$2698 2023-02-01
Chemenu
CM543087-5g
Methyl 7H-perfluoroheptanoate
84567-13-5 95%+
5g
$240 2023-02-01
abcr
AB112308-25 g
7H-Dodecafluoroheptanoic acid methyl ester, 97%; .
84567-13-5 97%
25g
€279.00 2023-02-24
eNovation Chemicals LLC
Y1256596-1g
Methyl 7H-perfluoroheptanoate
84567-13-5 98%
1g
$165 2024-06-06
Chemenu
CM543087-25g
Methyl 7H-perfluoroheptanoate
84567-13-5 95%+
25g
$714 2023-02-01
eNovation Chemicals LLC
Y1256596-5g
Methyl 7H-perfluoroheptanoate
84567-13-5 98%
5g
$215 2024-06-06

Heptanoicacid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, methyl ester Related Literature

Additional information on Heptanoicacid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, methyl ester

Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, methyl ester (CAS No. 84567-13-5): A Comprehensive Overview

The compound Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, methyl ester (CAS No. 84567-13-5) represents a fascinating molecule with a unique structural framework that has garnered significant attention in the field of chemical and pharmaceutical research. This perfluorinated derivative of heptanoic acid exhibits remarkable properties due to its extensive fluorine substitution pattern, making it a subject of intense study for its potential applications in various scientific domains.

The molecular structure of this compound features a seven-carbon chain with multiple fluorine atoms strategically positioned along the backbone. The presence of these fluorine atoms imparts exceptional stability and lipophilicity to the molecule, which are critical attributes for its utility in pharmaceutical formulations. Specifically, the fluoro-substituted side chains enhance the compound's metabolic stability and improve its bioavailability upon administration.

In recent years, there has been growing interest in the development of fluorinated compounds for their ability to modulate biological processes. The Heptanoic acid, 2nd, 3rd, 4th, 5th, 6th, 7th, and 8th positions being fully fluorinated creates a highly electronegative environment around the molecule. This electronic configuration not only influences its physical properties but also enhances its interactions with biological targets.

The methyl ester functionality at one end of the heptanoic chain further contributes to the compound's versatility. Ester groups are known to exhibit good solubility in both polar and non-polar solvents, making this compound amenable to various formulation strategies. This property is particularly advantageous in drug development where achieving optimal solubility and stability is paramount.

One of the most compelling aspects of this compound is its potential application as an intermediate in the synthesis of more complex molecules. The unique structural features of CAS No. 84567-13-5 allow for selective functionalization at multiple points along the carbon chain. This flexibility makes it an invaluable building block for chemists seeking to design novel compounds with tailored properties.

The field of medicinal chemistry has seen numerous examples where fluorinated compounds have demonstrated superior pharmacological profiles compared to their non-fluorinated counterparts. The extended perfluorinated region in this molecule is expected to confer enhanced binding affinity and selectivity when interacting with biological receptors or enzymes. Such characteristics are often sought after in the development of therapeutic agents aimed at treating a wide range of diseases.

In addition to its pharmaceutical applications, this compound has shown promise in materials science and polymer chemistry. The high lipophilicity and thermal stability imparted by the fluoro-substituents make it an excellent candidate for use in advanced materials that require resistance to environmental degradation while maintaining structural integrity.

The synthesis of such highly fluorinated molecules presents significant challenges due to the reactivity and sensitivity of fluorine-containing intermediates. However, recent advancements in synthetic methodologies have made it increasingly feasible to construct complex fluorinated structures with high precision. Techniques such as metal-catalyzed cross-coupling reactions and directed electrophilic aromatic substitution have enabled chemists to access novel derivatives like this one more efficiently than ever before.

Ongoing research into the biological activity of perfluorinated fatty acids continues to reveal new insights into their mechanisms of action. Studies have suggested that these compounds can interact with membrane-bound receptors and ion channels in ways that differ significantly from traditional hydrocarbon-based ligands. This differential interaction may underpin their potential use as therapeutic agents or probes for studying cellular processes.

The impact of fluorine substitution on metabolic pathways is another area of active investigation. By stabilizing certain functional groups against enzymatic degradation (Heptanoic acid, for instance), these compounds can prolong their presence within biological systems leading to prolonged therapeutic effects or improved diagnostic imaging capabilities.

In conclusion,Heptanoic acid, 2nd, 3rd, 4th, 5th, 6th, 7th, and 8th-dodecafluoro-, methyl ester (CAS No.84567-13-5) stands out as a versatile and multifaceted compound with broad applications across multiple scientific disciplines including pharmaceuticals and materials science. Its unique structural features make it an attractive candidate for further exploration into novel drug development as well as advanced material engineering solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:84567-13-5)Heptanoicacid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, methyl ester
Purity:99%/99%/99%
Quantity:5g/25g/100g
Price ($):196.0/582.0/2198.0